molecular formula C22H25N3O4 B2859443 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine CAS No. 2034244-77-2

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine

Cat. No.: B2859443
CAS No.: 2034244-77-2
M. Wt: 395.459
InChI Key: ZPFYTRLDIPXVNK-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dopamine receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control.

Mode of Action

It’s suggested that similar compounds act as dopamine agonists , meaning they mimic the action of dopamine by binding to and activating dopamine receptors.

Pharmacokinetics

The compound is described as a solid , which suggests it could be formulated for oral administration. The compound’s stability at room temperature may also impact its bioavailability.

Result of Action

One study suggests that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines , indicating potential antitumor activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that moisture and temperature could impact its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and piperazine derivatives. These intermediates are then subjected to various coupling reactions, often involving palladium-catalyzed cross-coupling reactions, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery.

Medicine: In medicinal chemistry, 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine could be investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.

Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine lies in its combination of aromatic, heterocyclic, and piperazine structures

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-22(18-5-6-23-21(12-18)27-14-16-1-2-16)25-9-7-24(8-10-25)13-17-3-4-19-20(11-17)29-15-28-19/h3-6,11-12,16H,1-2,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFYTRLDIPXVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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